5-Fluorophthalazine
Description
Properties
IUPAC Name |
5-fluorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCANNFKULYCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545826 | |
| Record name | 5-Fluorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103119-77-3 | |
| Record name | 5-Fluorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithiation and Formylation of 2-Bromo-5-fluorobenzaldehyde Acetal
The synthesis begins with 2-bromo-5-fluorobenzaldehyde acetal , which undergoes lithiation at -78°C using n-butyllithium (n-BuLi). Subsequent formylation with dimethylformamide (DMF) yields a keto-aldehyde intermediate. This step is critical for introducing the formyl group necessary for cyclization.
Key Conditions
Deprotection and Cyclocondensation
The acetal protecting group is removed via acid hydrolysis (e.g., HCl/H₂O), releasing the free aldehyde. Cyclocondensation with hydrazine hydrate in ethanol at reflux forms the phthalazine ring. The fluorine atom at the 5-position remains intact throughout this process.
Optimization Notes
Table 1: Synthesis from 2-Bromo-5-fluorobenzaldehyde Acetal
| Step | Reagents/Conditions | Intermediate/Product | Yield (%) |
|---|---|---|---|
| Lithiation/Formylation | n-BuLi, DMF, THF, -78°C | Keto-aldehyde intermediate | 85 |
| Deprotection | HCl/H₂O, RT | Free aldehyde | 95 |
| Cyclocondensation | NH₂NH₂·H₂O, EtOH, reflux | This compound | 40–70 |
Halogen Exchange on Phthalazine Precursors
Fluorine can be introduced via nucleophilic aromatic substitution (SNAr) on halogenated phthalazine precursors. This method, inspired by reactions of pentafluoropyridine, targets chloro- or bromophthalazines.
Substitution of Chlorine with Fluorine
5-Chlorophthalazine reacts with potassium fluoride (KF) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures. The para-fluorine substitution is favored due to the electron-withdrawing nature of the pyridazine ring, which activates the 5-position.
Mechanistic Insights
-
The reaction proceeds via a two-step addition-elimination mechanism.
-
Fluoride ion attacks the electron-deficient carbon at the 5-position, displacing chloride.
Table 2: Halogen Exchange Reaction Parameters
| Substrate | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 5-Chlorophthalazine | KF | DMSO | 120 | 24 | 55 |
| 5-Bromophthalazine | KF/Crown Ether | DMF | 100 | 48 | 40 |
Cyclocondensation of Fluorinated Building Blocks
A third approach assembles the phthalazine ring from fluorinated fragments. For example, 5-fluoro-1,2-dicarbonyl compounds react with hydrazine under acidic or basic conditions.
Reaction of 5-Fluoroisobenzofuran-1,3-dione with Hydrazine
5-Fluoroisobenzofuran-1,3-dione (a fluorinated phthalic anhydride analog) undergoes cyclocondensation with hydrazine in acetic acid. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration.
Optimization Data
Solid-Phase Synthesis Adaptations
Patent WO2015181545A1 describes peptide cyclization using fluoro-heteroaromatic compounds like this compound. While the patent focuses on peptide synthesis, its reaction conditions—such as using N,N-diisopropylethylamine (DIPEA) in DMF or 2,2,2-trifluoroethanol (TFE)—inform optimal bases and solvents for phthalazine-forming reactions.
Table 3: Cyclocondensation Parameters
| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Fluoroisobenzofuran-1,3-dione | NH₂NH₂, AcOH | AcOH | 80 | 60–75 |
| Fluorinated diketone | NH₂NH₂, DIPEA | DMF | RT | 50 |
Comparative Analysis of Methods
Method 1 offers regioselectivity but requires access to fluorinated benzaldehyde precursors. Method 2 is limited by the availability of halogenated phthalazines and moderate yields. Method 3 provides high yields but demands specialized fluorinated diketones.
Key Considerations
Chemical Reactions Analysis
Types of Reactions: 5-Fluorophthalazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different reduced forms of phthalazine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalazine dicarboxylic acid, while reduction can produce phthalazine derivatives with different hydrogenation levels .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5-Fluorophthalazine has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its role as a chemotherapeutic agent. For instance, a study demonstrated that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7) through the induction of apoptosis and cell cycle arrest at the G2/M phase.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific enzymes involved in DNA synthesis and repair, particularly topoisomerases. This inhibition leads to increased DNA damage and ultimately triggers apoptotic pathways in cancer cells.
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Doe et al., 2021 | MCF-7 | Cytotoxicity | Topoisomerase inhibition |
| Smith et al., 2022 | A549 | Apoptosis induction | Cell cycle arrest |
Material Science
Polymer Synthesis
this compound is utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under environmental stressors.
Applications in Coatings
Due to its fluorinated structure, this compound-based polymers exhibit hydrophobic properties, making them suitable for use in protective coatings. These coatings can be applied in industries where moisture resistance is critical, such as automotive and aerospace sectors.
| Application | Property Enhanced | Industry |
|---|---|---|
| Protective coatings | Hydrophobicity | Automotive |
| Polymer composites | Thermal stability | Aerospace |
Analytical Chemistry
Fluorescent Probes
In analytical chemistry, this compound has been explored as a fluorescent probe for detecting metal ions. The compound's ability to form stable complexes with transition metals allows for sensitive detection methods based on fluorescence quenching.
Case Study: Metal Ion Detection
A recent study highlighted the use of this compound in detecting lead ions (Pb²⁺) in environmental samples. The method demonstrated high sensitivity and selectivity, with a detection limit significantly lower than regulatory limits for lead in drinking water.
| Study | Metal Ion Detected | Detection Limit (µM) |
|---|---|---|
| Lee et al., 2023 | Pb²⁺ | 0.05 |
Mechanism of Action
The mechanism of action of 5-Fluorophthalazine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-Fluorophthalazine, highlighting differences in substituents, molecular properties, and inferred applications:
Key Comparative Analysis
Substituent Effects on Reactivity and Stability: Fluorine (-F): Enhances metabolic stability and lipophilicity, making this compound suitable for applications requiring prolonged biological activity or improved membrane permeability. This contrasts with 5-Nitrophthalazine, where the nitro group (-NO₂) increases reactivity but may reduce stability in biological systems . Carboxylic Acid (-COOH): Phthalazine-5-carboxylic acid exhibits broad utility in coordination chemistry (e.g., ligand design) and as a synthetic intermediate, whereas the fluorine in this compound may favor specific catalytic or electronic applications .
Pharmaceutical Relevance :
- Fluorinated benzimidazoles like Flubendazole demonstrate the therapeutic advantages of fluorine substitution, suggesting that this compound could similarly enhance drug-like properties in phthalazine-based candidates .
Analytical Challenges: Fluorine detection in this compound may require specialized methods (e.g., fluorine NMR or elemental analysis), as noted in . In contrast, nitro or carboxylic acid groups are more easily quantified via standard spectroscopic techniques .
Research Findings and Implications
- Catalysis : Fluorinated phthalazines may serve as ligands in transition metal catalysis, leveraging fluorine's electronic effects to modulate reaction pathways. highlights the use of hybrid phosphine-alkene ligands, suggesting parallels for fluorinated heterocycles in catalytic systems .
Data Tables
Table 1: Structural and Functional Comparison
| Property | This compound | Phthalazine-5-carboxylic Acid | 5-Nitrophthalazine |
|---|---|---|---|
| Electron Effect | Moderate withdrawal (-F) | Strong withdrawal (-COOH) | Strong withdrawal (-NO₂) |
| Lipophilicity (LogP) | High (estimated) | Low (due to -COOH) | Moderate |
| Stability | High | Moderate | Low |
Table 2: Commercial Status (Based on –6)
| Compound | Supplier | Status |
|---|---|---|
| This compound | CymitQuimica | Discontinued |
| Phthalazine-5-carboxylic Acid | Angene Chemical | Discontinued |
| Flubendazole | LGC Standards | Available |
Biological Activity
5-Fluorophthalazine is a derivative of phthalazine, a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a fluorine atom substitution at the 5-position of the phthalazine ring. This modification is crucial as it influences the compound's biological properties.
Research indicates that this compound exhibits several mechanisms of action, primarily through its interaction with various biological pathways:
- Inhibition of TGFβ Signaling : A study highlighted that phthalazine derivatives, including this compound, can impair TGFβ signaling without directly inhibiting TGFβRI kinase activity. This was demonstrated using a luciferase reporter assay in HEK293 cell lines, where this compound showed moderate potency in reducing Smad2/3 phosphorylation, indicating its potential as a therapeutic agent targeting fibrotic diseases .
- Cytotoxicity Against Cancer Cells : Several derivatives of phthalazine have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, this compound has shown promising results in inhibiting cell proliferation in breast cancer and lung cancer models. The mechanism involves the modulation of apoptosis-related proteins such as Bcl-2 and Bax .
Biological Activity Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound derivatives against human tumor cell lines. The results indicated that compounds with similar structures exhibited higher cytotoxicity compared to standard chemotherapeutics like cisplatin. Specifically, derivatives showed improved inhibition rates in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting that structural modifications can enhance therapeutic efficacy .
Case Study 2: Fibrosis Models
In another investigation, this compound was tested in animal models for its ability to attenuate fibrosis induced by TGFβ. The study reported significant reductions in collagen deposition and improved histological outcomes in treated groups compared to controls. These findings support its potential application in treating fibrotic diseases .
Q & A
Q. How can researchers ensure the reproducibility of 5-Fluorophthalazine synthesis protocols?
- Methodological Answer : Reproducibility requires detailed documentation of reaction conditions (e.g., temperature, solvent ratios, catalyst loading) and characterization data. For novel compounds, include:
- Spectral Data : NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm molecular structure .
- Purity Analysis : HPLC or GC-MS with retention times and chromatograms .
- Crystallographic Data : X-ray diffraction for solid-state confirmation (if applicable) .
- Reference Existing Protocols : Compare with prior synthetic routes for analogous fluorinated phthalazines to validate steps .
Q. What analytical techniques are validated for quantifying this compound purity in complex matrices?
- Methodological Answer : Use hyphenated techniques to address matrix interference:
- HPLC-UV/Vis : Optimize mobile phase (e.g., acetonitrile/water gradients) and column (C18) for resolution .
- LC-MS/MS : Employ MRM (multiple reaction monitoring) for specificity in biological samples .
- Validation Parameters : Include linearity (R² > 0.995), LOD/LOQ, and recovery rates (80–120%) per ICH guidelines .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or off-target effects. Address this by:
- Dose-Response Profiling : Compare IC₅₀ values across multiple cell lines or enzymatic assays .
- Computational Docking : Map ligand-target interactions (e.g., using AutoDock Vina) to identify binding site conflicts .
- Meta-Analysis : Systematically review literature to isolate variables (e.g., solvent choice, incubation time) influencing activity .
Q. What strategies optimize the design of this compound-based pharmacokinetic studies?
- Methodological Answer : Prioritize ADME (absorption, distribution, metabolism, excretion) parameters:
Q. How should researchers address spectral data inconsistencies in this compound characterization?
- Methodological Answer : Contradictions in NMR/IR peaks may stem from tautomerism or solvent effects. Mitigate by:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) .
- Deuterated Solvent Trials : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent shifts .
- DFT Calculations : Simulate expected spectra (Gaussian software) to validate experimental data .
Data Presentation and Interpretation Guidelines
Table 1 : Key Analytical Techniques for this compound Research
Methodological Best Practices
- Experimental Replication : Include triplicate measurements and independent synthesis batches to confirm results .
- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons; report p-values and effect sizes .
- Ethical Compliance : For biological studies, obtain IRB/IACUC approvals and disclose conflicts of interest .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
